molecular formula C18H34O3 B14661477 9-(3-Heptyloxiran-2-yl)nonanoic acid CAS No. 47175-00-8

9-(3-Heptyloxiran-2-yl)nonanoic acid

Cat. No.: B14661477
CAS No.: 47175-00-8
M. Wt: 298.5 g/mol
InChI Key: HPQKQYUHTBMKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Heptyloxiran-2-yl)nonanoic acid is a chemical compound with the molecular formula C18H34O3 and a molecular weight of 298.461 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain, making it a unique compound in organic chemistry.

Preparation Methods

The synthesis of 9-(3-Heptyloxiran-2-yl)nonanoic acid typically involves the epoxidation of an unsaturated fatty acid. One common method is the reaction of an unsaturated fatty acid with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-(3-Heptyloxiran-2-yl)nonanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include m-CPBA for epoxidation, lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-Heptyloxiran-2-yl)nonanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(3-Heptyloxiran-2-yl)nonanoic acid involves the reactivity of the epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 9-(3-Heptyloxiran-2-yl)nonanoic acid include other epoxidized fatty acids, such as:

  • 9,10-Epoxyoctadecanoic acid
  • 12,13-Epoxyoctadecanoic acid

Compared to these compounds, this compound has a unique structure due to the position of the epoxide ring and the length of the aliphatic chain, which can influence its reactivity and applications .

Properties

CAS No.

47175-00-8

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

9-(3-heptyloxiran-2-yl)nonanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-7-10-13-16-17(21-16)14-11-8-5-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)

InChI Key

HPQKQYUHTBMKOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C(O1)CCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.